3-(Benzyloxy)-5-(bromomethyl)isoxazole
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Overview
Description
3-(Benzyloxy)-5-(bromomethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a benzyloxy group at the 3-position and a bromomethyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(bromomethyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Bromomethylation: The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(bromomethyl)isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of isoxazolines or isoxazolidines.
Scientific Research Applications
3-(Benzyloxy)-5-(bromomethyl)isoxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(bromomethyl)isoxazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: The bromomethyl group acts as a reactive site for nucleophilic substitution, while the benzyloxy group can undergo oxidation or reduction reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-methylisoxazole: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
3-(Benzyloxy)-5-chloromethylisoxazole: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(Benzyloxy)-5-(hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of bromomethyl, leading to different chemical properties and applications.
Uniqueness
3-(Benzyloxy)-5-(bromomethyl)isoxazole is unique due to the presence of both the benzyloxy and bromomethyl groups, which provide distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(bromomethyl)-3-phenylmethoxy-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
KYXPGDNQDZSSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CBr |
Origin of Product |
United States |
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